molecular formula C21H16N2O2 B10878836 3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one CAS No. 37856-18-1

3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one

Cat. No.: B10878836
CAS No.: 37856-18-1
M. Wt: 328.4 g/mol
InChI Key: SUQHPFPBDKEICZ-UHFFFAOYSA-N
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Description

3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one is an organic compound with a complex structure that includes a quinazolinone core, a methoxyphenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole
  • 1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone

Uniqueness

3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one is unique due to its specific structural features, such as the quinazolinone core and the presence of both methoxyphenyl and phenyl groups

Properties

CAS No.

37856-18-1

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H16N2O2/c1-25-19-14-8-7-13-18(19)23-20(15-9-3-2-4-10-15)22-17-12-6-5-11-16(17)21(23)24/h2-14H,1H3

InChI Key

SUQHPFPBDKEICZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

solubility

>49.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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